molecular formula C18H17N3O5 B2876580 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide CAS No. 896272-20-1

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

Cat. No.: B2876580
CAS No.: 896272-20-1
M. Wt: 355.35
InChI Key: SFTYEYILPPEDMI-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a methoxyphenyl group, and a nitrobenzamide moiety, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring through cyclization reactions, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step often involves the nitration of the benzamide moiety under controlled conditions to ensure the selective formation of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyphenyl group can engage in hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methoxetamine: A ketamine analogue with a methoxy group on the phenyl ring.

    3-MeO-phencyclidine: A phencyclidine analogue with a methoxy substituent on the phenyl ring.

Uniqueness

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-26-14-6-4-5-13(10-14)20-11-12(9-17(20)22)19-18(23)15-7-2-3-8-16(15)21(24)25/h2-8,10,12H,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTYEYILPPEDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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